molecular formula C9H15NO2 B571194 5-(3-Methylisoxazol-5-yl)pentan-1-ol CAS No. 118276-21-4

5-(3-Methylisoxazol-5-yl)pentan-1-ol

Cat. No.: B571194
CAS No.: 118276-21-4
M. Wt: 169.224
InChI Key: FUEDPIMJTYSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methylisoxazol-5-yl)pentan-1-ol is a synthetic organic compound featuring a pentanol backbone substituted with a 3-methylisoxazole heterocyclic ring at the fifth carbon. The isoxazole moiety, a five-membered ring containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and material science. For instance, isoxazole derivatives are often synthesized via cyclization reactions involving chalcone precursors and hydroxylamine hydrochloride, as demonstrated in the preparation of similar compounds .

The compound’s biological relevance is suggested by its structural similarity to conformationally restricted ABT-418 analogs, which are nicotinic acetylcholine receptor agonists studied for neurological applications . Additionally, the presence of a primary alcohol group may enhance solubility and bioavailability, critical for pharmaceutical development.

Properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8-7-9(12-10-8)5-3-2-4-6-11/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEDPIMJTYSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The hydroxydiphenylmethyl-piperidine derivatives (e.g., 3j–3n) exhibit higher melting points (70–84°C) due to increased molecular rigidity and hydrogen bonding from hydroxyl and aromatic groups .
  • Substitution of the alcohol group with an amine (as in oxadiazole derivatives) introduces basicity, which may influence receptor binding affinity .

Heterocyclic Variants

The nature of the heterocyclic ring significantly impacts chemical behavior:

Heterocycle Example Compound Molecular Formula Molecular Weight Key Applications Reference
Isoxazole This compound C9H15NO2 (hypothetical) ~173.22 Neurological agents, enzyme inhibitors
1,2,4-Oxadiazole 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine C14H19N3O 245.32 Medicinal chemistry (e.g., pain management)
Purine 5-((2-(6-Amino)-9H-purin-9-yl)ethyl)amino)pentan-1-ol C12H18N6O 278.31 Neuropathic pain inhibitors

Key Observations :

  • Isoxazoles are more electron-deficient than oxadiazoles, affecting their reactivity in cycloaddition reactions .
  • Purine-containing derivatives (e.g., ) demonstrate selective enzyme inhibition (e.g., adenylate cyclase 1), highlighting the role of heterocycles in targeting biological pathways .

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